molecular formula C12H9FO2 B1451372 Methyl 6-Fluoro-2-naphthoate CAS No. 5043-00-5

Methyl 6-Fluoro-2-naphthoate

Cat. No.: B1451372
CAS No.: 5043-00-5
M. Wt: 204.2 g/mol
InChI Key: FXLVPMMENJMZBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-Fluoro-2-naphthoate is a chemical compound with the linear formula C12H9FO2 . It has a molecular weight of 204.2 . It is also known as 6-Fluoro-2-naphthoic acid methyl ester .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H9FO2/c1-15-12(14)10-3-2-9-7-11(13)5-4-8(9)6-10/h2-7H,1H3 . This code provides a specific representation of the molecular structure.


Physical and Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a melting point range of 83.0 to 87.0 degrees Celsius . It is soluble in methanol .

Scientific Research Applications

Alzheimer's Disease Imaging

  • Application: Methyl 6-Fluoro-2-naphthoate derivatives, such as [18F]FDDNP, have been utilized in positron emission tomography (PET) imaging for the detection of neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients. This allows for the noninvasive monitoring of disease progression and the evaluation of treatment responses (Shoghi-Jadid et al., 2002).

Synthesis of Fluoronaphthyridines

  • Application: this compound is key in the synthesis of fluoronaphthyridines, which are important in pharmaceuticals and material science. Different methods, including one-pot diazotation–fluorodediazoniation reactions, have been developed for efficient production (Abele et al., 2014).

Photophysical Studies

  • Application: this compound and its derivatives have been studied in photophysical experiments. For instance, photorearrangement studies of 3-styrylfurans to 2-methylnaphthalenes, including fluorine-substituted compounds, provide insights into novel synthesis methods for naphthalene derivatives (Ho et al., 2011).

Polymorphism and Crystallography

  • Application: Investigations into polymorphism in naphthoate derivatives, such as methyl 3-hydroxy-4-(piperidin-1-ylmethyl)-2-naphthoate, contribute to understanding solid-state chemistry and crystal engineering. These studies have implications for material science and drug formulation (Sahoo et al., 2020).

Fluorescence Probes for Disease Diagnosis

  • Application: Compounds derived from this compound have been used to develop fluorescent probes for the detection of biological markers, such as in Alzheimer’s disease research. These probes aid in early diagnosis and understanding disease mechanisms (Fa et al., 2015).

Safety and Hazards

It is recommended to avoid dust formation, ingestion, and inhalation of Methyl 6-Fluoro-2-naphthoate . Personal protective equipment and adequate ventilation should be used when handling this compound . It should not be released into the environment .

Properties

IUPAC Name

methyl 6-fluoronaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO2/c1-15-12(14)10-3-2-9-7-11(13)5-4-8(9)6-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLVPMMENJMZBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659912
Record name Methyl 6-fluoronaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5043-00-5
Record name Methyl 6-fluoronaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-Fluoro-2-naphthoate
Reactant of Route 2
Reactant of Route 2
Methyl 6-Fluoro-2-naphthoate
Reactant of Route 3
Reactant of Route 3
Methyl 6-Fluoro-2-naphthoate
Reactant of Route 4
Reactant of Route 4
Methyl 6-Fluoro-2-naphthoate
Reactant of Route 5
Reactant of Route 5
Methyl 6-Fluoro-2-naphthoate
Reactant of Route 6
Reactant of Route 6
Methyl 6-Fluoro-2-naphthoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.